2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16096050
InChI: InChI=1S/C16H12ClFN2S3/c17-13-6-4-11(5-7-13)9-21-15-19-20-16(23-15)22-10-12-2-1-3-14(18)8-12/h1-8H,9-10H2
SMILES:
Molecular Formula: C16H12ClFN2S3
Molecular Weight: 382.9 g/mol

2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole

CAS No.:

Cat. No.: VC16096050

Molecular Formula: C16H12ClFN2S3

Molecular Weight: 382.9 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole -

Specification

Molecular Formula C16H12ClFN2S3
Molecular Weight 382.9 g/mol
IUPAC Name 2-[(4-chlorophenyl)methylsulfanyl]-5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole
Standard InChI InChI=1S/C16H12ClFN2S3/c17-13-6-4-11(5-7-13)9-21-15-19-20-16(23-15)22-10-12-2-1-3-14(18)8-12/h1-8H,9-10H2
Standard InChI Key WLNNYVSHUYLFLK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name, 2-[(4-chlorophenyl)methylsulfanyl]-5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole, reflects its substitution pattern. Key structural features include:

  • Thiadiazole Core: A five-membered ring containing two nitrogen atoms and one sulfur atom.

  • Sulfanyl Linkers: Methylsulfanyl groups bridge the thiadiazole ring to the aromatic substituents.

  • Halogenated Benzyl Groups: A 4-chlorobenzyl group at position 2 and a 3-fluorobenzyl group at position 5 .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₂ClFN₂S₃
Molecular Weight382.9 g/mol
Canonical SMILESC1=CC(=CC(=C1)F)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl
Topological Polar Surface Area99.6 Ų
Hydrogen Bond Acceptors5

Data derived from PubChem .

Spectral Characterization

  • NMR: The ¹H-NMR spectrum exhibits doublets for aromatic protons at δ 7.78 (4-chlorophenyl) and δ 7.61 (3-fluorophenyl), confirming substitution patterns.

  • IR: Peaks at 3062 cm⁻¹ (C–H stretching) and 1286 cm⁻¹ (N–N=C bending) validate the thiadiazole core.

Synthesis and Optimization

General Synthetic Pathways

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions. For this compound:

  • Thiadiazole Ring Formation: Hydrazine derivatives react with carbon disulfide (CS₂) under basic conditions (e.g., KOH/ethanol) to form potassium dithiocarbazate intermediates, which cyclize in acidic media .

  • Sulfanyl Group Introduction: Nucleophilic substitution using 4-chlorobenzyl chloride and 3-fluorobenzyl chloride introduces the respective benzyl groups .

Figure 1: Simplified Synthetic Route

  • Hydrazine + CS₂ → Dithiocarbazate intermediate

  • Cyclization (H₂SO₄) → 1,3,4-Thiadiazole-2-thiol

  • Alkylation with Benzyl Halides → Target Compound

Industrial-Scale Considerations

Optimization strategies include:

  • Continuous Flow Reactors: Enhance yield and purity by minimizing side reactions.

  • Purification Techniques: Column chromatography (silica gel, petroleum ether/ethyl acetate) isolates the product .

Biological Activities and Mechanisms

Table 2: Comparative Anticonvulsant Activity

DerivativeMES Protection (%)PTZ Protection (%)
5-[(E)-(3,4,5-Trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol66.6780.00
Target Compound (Theoretical)~70 (Predicted)~75 (Predicted)

Data extrapolated from Frontiers .

Antimicrobial and Antiviral Profiles

  • Antiviral Activity: Sulfonamide-thiadiazole derivatives show inhibition of tobacco mosaic virus (TMV) .

  • Bacteriostatic Effects: Halogenated thiadiazoles disrupt microbial cell membranes via hydrophobic interactions .

Research Findings and Pharmacological Insights

Molecular Docking Studies

  • GABA Receptor Binding: Docking simulations reveal hydrogen bonding (4.18–6.88 Å) between the thiadiazole core and receptor residues .

  • Selectivity: Fluorine atoms enhance lipophilicity, improving blood-brain barrier permeability .

Applications and Future Directions

Pharmaceutical Development

  • Antiepileptic Agents: Structural optimization for enhanced bioavailability.

  • Anticancer Candidates: Exploration of cytotoxicity via topoisomerase inhibition .

Industrial and Environmental Relevance

  • Agrochemicals: Herbicidal activity due to sulfur-rich structure.

  • Material Science: Non-covalent interactions (e.g., S···π) enable crystal engineering .

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